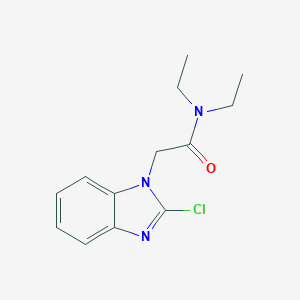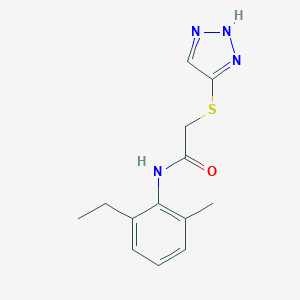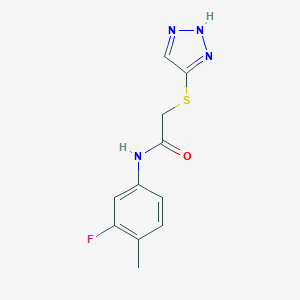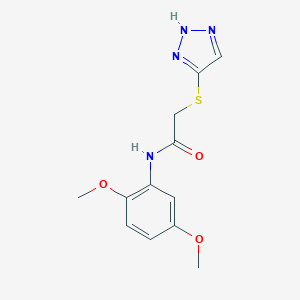![molecular formula C18H13FN6OS2 B269973 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Also known as FTA-2, this compound is a thiazole-based molecule that has been synthesized and evaluated for its biochemical and physiological effects.
作用機序
The mechanism of action of FTA-2 involves its binding to the catalytic subunit of CK2, which prevents the enzyme from phosphorylating its substrates. This inhibition of CK2 activity can lead to downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, FTA-2 has also been shown to have other biochemical and physiological effects. For example, FTA-2 has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
実験室実験の利点と制限
One advantage of using FTA-2 in lab experiments is its specificity for CK2, which allows researchers to selectively modulate the activity of this enzyme without affecting other cellular processes. However, one limitation of using FTA-2 is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations of the compound to achieve desired effects.
将来の方向性
Several future directions for research on FTA-2 include:
1. Investigating the effects of FTA-2 on other cellular signaling pathways and gene expression.
2. Developing more potent analogs of FTA-2 for use in lab experiments and potential therapeutic applications.
3. Evaluating the safety and efficacy of FTA-2 in animal models and clinical trials.
4. Investigating the potential use of FTA-2 in combination with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, FTA-2 is a promising compound that has been extensively studied for its potential use in scientific research. Its ability to modulate the activity of CK2 and induce apoptosis in cancer cells makes it a valuable tool for investigating cellular signaling pathways and potential therapeutic targets. Further research is needed to fully understand the biochemical and physiological effects of FTA-2 and its potential applications in medicine.
合成法
The synthesis of FTA-2 involves the reaction of 4-fluoroaniline with 2-bromoacetic acid to form the intermediate 4-(4-fluorophenyl)thiazol-2-ylacetic acid. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
科学的研究の応用
FTA-2 has been investigated for its potential use in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, FTA-2 has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cellular signaling pathways and has been implicated in cancer and other diseases.
特性
製品名 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C18H13FN6OS2 |
分子量 |
412.5 g/mol |
IUPAC名 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H13FN6OS2/c19-13-8-6-12(7-9-13)15-10-27-17(20-15)21-16(26)11-28-18-22-23-24-25(18)14-4-2-1-3-5-14/h1-10H,11H2,(H,20,21,26) |
InChIキー |
RNCGEIAOVGLRMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)


![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)
![3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B269901.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)

![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269912.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B269923.png)